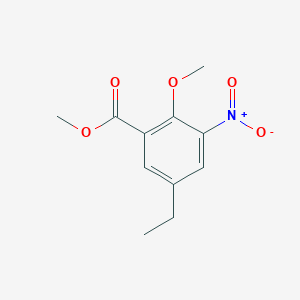
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Etil-2-metoxi-3-nitrobenzoato de metilo es un compuesto orgánico con la fórmula molecular C11H13NO5 y un peso molecular de 239.22 g/mol . Es un derivado del ácido benzoico, que presenta un grupo funcional éster, un grupo etilo, un grupo metoxi y un grupo nitro unidos al anillo de benceno. Este compuesto se utiliza a menudo en la investigación y síntesis química debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del 5-Etil-2-metoxi-3-nitrobenzoato de metilo suele implicar un proceso de varios pasos:
Acilación de Friedel-Crafts:
Reducción: Conversión del grupo acilo a un alcano.
Nitración: Introducción del grupo nitro al anillo de benceno.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando las condiciones de reacción adecuadas y optimizando los rendimientos.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que suelen implicar el grupo nitro.
Reducción: El grupo nitro se puede reducir a un grupo amina en condiciones adecuadas.
Sustitución: Los grupos metoxi y etilo pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como el gas hidrógeno con un catalizador de paladio o hierro en condiciones ácidas.
Sustitución: Varios nucleófilos y electrófilos en condiciones adecuadas.
Principales productos:
Oxidación: Formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Formación de aminas.
Sustitución: Formación de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
El 5-Etil-2-metoxi-3-nitrobenzoato de metilo se utiliza en diversas aplicaciones de investigación científica:
Química: Como intermedio en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Posible uso en el estudio de vías e interacciones biológicas debido a sus propiedades estructurales.
Medicina: Investigación de sus posibles propiedades farmacológicas e interacciones con dianas biológicas.
Industria: Uso en la producción de otros compuestos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción del 5-Etil-2-metoxi-3-nitrobenzoato de metilo implica su interacción con dianas moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el grupo éster puede sufrir hidrólisis. Estas interacciones pueden afectar a diversas vías bioquímicas y dianas moleculares, convirtiéndolo en un compuesto valioso para la investigación.
Compuestos similares:
- 5-Etil-2-hidroxi-3-nitrobenzoato de metilo
- 5-Cloro-2-metoxi-3-nitrobenzoato de metilo
- 5-Fluoro-2-metoxi-3-nitrobenzoato de metilo
Comparación: El 5-Etil-2-metoxi-3-nitrobenzoato de metilo es único debido a la presencia del grupo etilo, que puede influir en su reactividad e interacciones en comparación con otros compuestos similares.
Comparación Con Compuestos Similares
- Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate
- Methyl 5-chloro-2-methoxy-3-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Comparison: Methyl 5-ethyl-2-methoxy-3-nitrobenzoate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
methyl 5-ethyl-2-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-4-7-5-8(11(13)17-3)10(16-2)9(6-7)12(14)15/h5-6H,4H2,1-3H3 |
Clave InChI |
ITJJNIPFNXBNHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


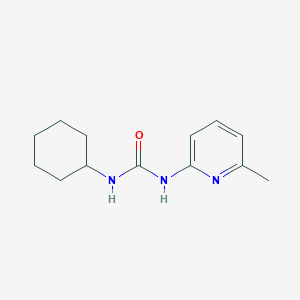
![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)

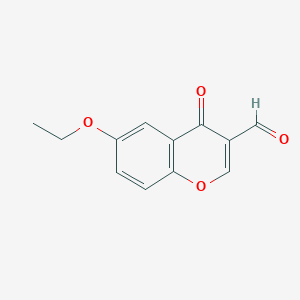
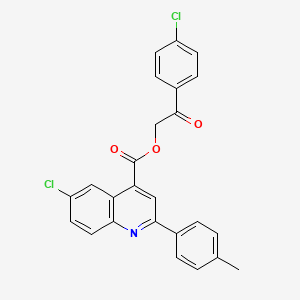
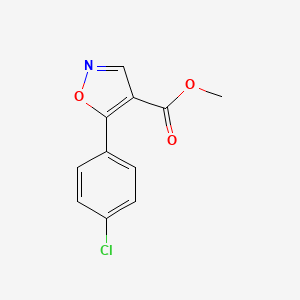


![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
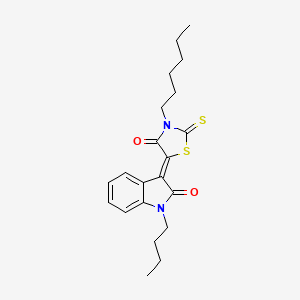
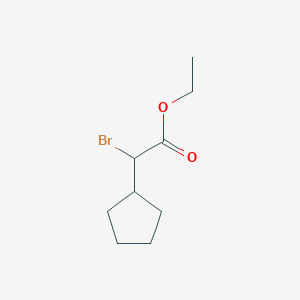
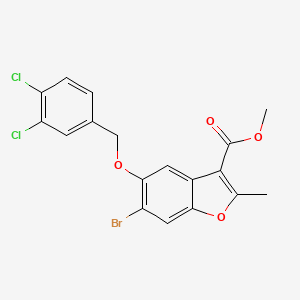
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
